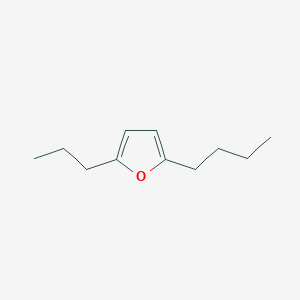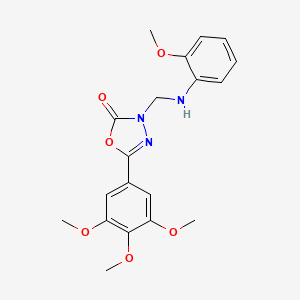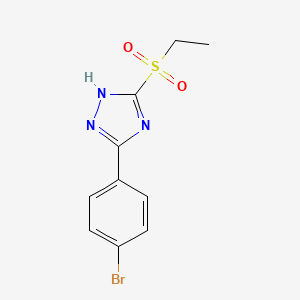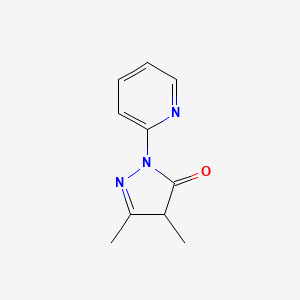
5-(5-Methyl-3-phenyl-2H-indol-2-ylidene)-1,3,4-oxadiazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methyl-3-phenyl-2H-indol-2-ylidene)-1,3,4-oxadiazolidine-2-thione is a heterocyclic compound that features both indole and oxadiazolidine moieties. Compounds containing these structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-3-phenyl-2H-indol-2-ylidene)-1,3,4-oxadiazolidine-2-thione typically involves the condensation of an indole derivative with a suitable oxadiazolidine precursor. Common reagents might include hydrazine derivatives, carbon disulfide, and various catalysts. Reaction conditions often involve heating under reflux in an appropriate solvent.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the laboratory synthesis routes for larger scale production. This could include the use of continuous flow reactors, more efficient catalysts, and solvent recycling techniques to minimize waste and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the thione group to a thiol or other reduced forms.
Substitution: The indole and oxadiazolidine rings may participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and halogens can be used under conditions like heating or the presence of a base.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the indole or oxadiazolidine rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful intermediate in organic synthesis.
Biology
Biologically, compounds containing indole and oxadiazolidine structures are often investigated for their potential as pharmaceuticals. They may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might be tested for efficacy against certain diseases or conditions.
Industry
Industrially, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA or RNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-3-phenyl-2H-indole: A simpler indole derivative that might share some chemical properties.
1,3,4-Oxadiazolidine-2-thione: The oxadiazolidine moiety without the indole group.
Indole-2-thione: Another related compound with potential biological activity.
Uniqueness
The uniqueness of 5-(5-Methyl-3-phenyl-2H-indol-2-ylidene)-1,3,4-oxadiazolidine-2-thione lies in its combination of indole and oxadiazolidine structures, which might confer unique chemical and biological properties not found in simpler analogs.
Propriétés
Numéro CAS |
226554-47-8 |
|---|---|
Formule moléculaire |
C17H13N3OS |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
5-(5-methyl-3-phenyl-1H-indol-2-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C17H13N3OS/c1-10-7-8-13-12(9-10)14(11-5-3-2-4-6-11)15(18-13)16-19-20-17(22)21-16/h2-9,18H,1H3,(H,20,22) |
Clé InChI |
ZKCKIRFADCQYGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C4=NNC(=S)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B12909763.png)










![3-Benzyl-4-[hydroxy(phenyl)methyl]oxolan-2-one](/img/structure/B12909836.png)


